Aztreonam-d6 -

Aztreonam-d6

Catalog Number: EVT-1173318
CAS Number:
Molecular Formula: C13H17N5O8S2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aztreonam, a synthetic beta-lactam antibiotic, represents the first of the monobactam class to be used clinically. It is characterized by its resistance to beta-lactamase hydrolysis and its selective activity against Gram-negative aerobic bacteria, including Pseudomonas aeruginosa and various Enterobacteriaceae. Unlike many other beta-lactams, aztreonam exhibits minimal activity against Gram-positive bacteria and anaerobes. Due to its unique structure and activity spectrum, aztreonam has become a valuable alternative to aminoglycosides and cephalosporins, particularly in patients with renal impairment or those at risk of nephrotoxicity34567.

Aztreonam

Compound Description: Aztreonam is a synthetic monobactam antibiotic with activity against a broad spectrum of Gram-negative bacteria. It is resistant to hydrolysis by metallo-β-lactamases (MBLs) but is susceptible to hydrolysis by some other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. [, , , , ]

Ceftazidime-Avibactam

Compound Description: Ceftazidime-avibactam is a combination antimicrobial agent composed of ceftazidime, a third-generation cephalosporin antibiotic, and avibactam, a non-β-lactam β-lactamase inhibitor. It exhibits activity against a wide range of Gram-negative bacteria, including those producing some ESBLs and carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC). [, , , , , , , , , , , , , ]

Relevance: Ceftazidime-avibactam is often combined with aztreonam to combat infections caused by bacteria that produce both MBLs and serine-β-lactamases. [, , , , , , , , , ] The presence of avibactam protects aztreonam from hydrolysis by serine-β-lactamases, allowing it to exert its activity against MBLs. This combination therapy is particularly important for treating infections caused by multidrug-resistant organisms where few therapeutic options remain.

Meropenem-Vaborbactam

Compound Description: Meropenem-vaborbactam is another combination antimicrobial agent consisting of meropenem, a carbapenem antibiotic, and vaborbactam, a cyclic boronic acid β-lactamase inhibitor. It demonstrates activity against a broad spectrum of Gram-negative bacteria, including those producing KPC and some other carbapenemases. [, , , , , ]

Relevance: Similar to ceftazidime-avibactam, meropenem-vaborbactam can be combined with aztreonam to treat infections caused by bacteria producing both MBLs and serine carbapenemases. [, ] Vaborbactam inhibits the activity of serine carbapenemases, protecting aztreonam and allowing it to target MBLs. This combination offers a potential alternative to the ceftazidime-avibactam and aztreonam combination.

Ceftolozane-Tazobactam

Compound Description: Ceftolozane-tazobactam is a combination antimicrobial agent comprising ceftolozane, a novel cephalosporin antibiotic, and tazobactam, a β-lactamase inhibitor. It exhibits potent activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa and some ESBL-producing Enterobacteriaceae. [, ]

Relevance: Like ceftazidime-avibactam and meropenem-vaborbactam, ceftolozane-tazobactam can be combined with aztreonam to target MBL-producing bacteria. [] Tazobactam protects aztreonam from hydrolysis by certain β-lactamases, while aztreonam targets MBLs, providing a synergistic effect against these resistant organisms.

Amoxicillin-Clavulanate

Compound Description: Amoxicillin-clavulanate is a combination medication consisting of amoxicillin, a penicillin-type antibiotic, and clavulanate, a β-lactamase inhibitor. It is effective against a variety of bacterial infections, including those caused by ESBL-producing organisms. [, ]

Relevance: While not as potent as the other combinations mentioned, amoxicillin-clavulanate can be used in combination with aztreonam to treat infections caused by MBL-producing bacteria. [, ] Clavulanate inhibits some β-lactamases, protecting aztreonam and allowing it to act against MBLs. This combination may be a more cost-effective alternative to other aztreonam-based combination therapies.

Other β-Lactamase Inhibitors:

Compound Description: The provided research also mentions other β-lactamase inhibitors, including relebactam and taniborbactam. [, , ] These inhibitors are being investigated for their potential use in combination with aztreonam and other β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.

Applications in Various Fields

Clinical Use in Infections

Aztreonam has been extensively used in the treatment of infections caused by Gram-negative pathogens. It is effective in treating urinary tract infections, lower respiratory tract infections, intraabdominal infections, septicemia, endometritis, pelvic cellulitis, and skin and skin structure infections. Clinical trials have demonstrated its efficacy in eradicating infections, including those caused by Pseudomonas aeruginosa, and it is often used as monotherapy for aerobic Gram-negative infections. In cases of mixed infections or unknown etiology, aztreonam is recommended to be used in combination with other antibiotics to ensure coverage of Gram-positive and anaerobic bacteria346.

Pharmacological Aspects

Aztreonam is administered parenterally due to its poor oral bioavailability. It is rapidly distributed throughout the body, achieving therapeutic concentrations in various tissues and fluids, including bone, prostate, and cerebrospinal fluid. The drug is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment. Its pharmacokinetic profile, characterized by a short elimination half-life, typically requires dosing every 6 to 12 hours depending on the severity of the infection3567.

Selective Decontamination

In a study involving healthy volunteers, oral administration of aztreonam was investigated for selective decontamination of the digestive tract. The study found that aztreonam effectively reduced Gram-negative bacilli in fecal cultures without significantly affecting the total anaerobic bacterial counts, oropharyngeal flora, or causing systemic absorption. This suggests a potential application for aztreonam in selective decontamination, particularly in immunocompromised patients or those undergoing certain medical procedures2.

Nonclinical Applications

Source and Classification

Aztreonam was first introduced in the 1980s and has since been recognized for its unique structure and mechanism of action among beta-lactams. It is classified under the beta-lactam antibiotics, specifically as a monobactam, which distinguishes it from other classes such as penicillins and cephalosporins. Aztreonam-d6 serves as a reference standard for various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry.

Synthesis Analysis

The synthesis of aztreonam-d6 involves several key steps that modify the parent compound aztreonam to incorporate deuterium. The methods typically employed include:

  1. Starting Materials: The synthesis often begins with the preparation of an appropriate thiazole derivative, which serves as a precursor to the aztreonam structure.
  2. Deuteration: One common method involves the use of deuterated solvents or reagents during the synthesis process to ensure that specific hydrogen atoms are replaced with deuterium.
  3. Purification: After synthesis, purification steps such as crystallization or chromatography are employed to isolate aztreonam-d6 with high purity levels.

For example, one reported method includes using triethylamine in a controlled reaction environment to facilitate the condensation reactions necessary for forming the beta-lactam ring while ensuring high yields and purity .

Molecular Structure Analysis

Aztreonam-d6 retains the core structure of aztreonam but includes six deuterium atoms at specific positions within its molecular framework. The molecular formula for aztreonam is C_13H_16N_4O_5S, while for aztreonam-d6, it becomes C_13D_6N_4O_5S.

Structural Data

  • Molecular Weight: Approximately 295.38 g/mol for aztreonam; for aztreonam-d6, it is slightly higher due to the addition of deuterium.
  • Chemical Structure: The structure features a beta-lactam ring fused with a thiazole ring, characteristic of monobactams.
Chemical Reactions Analysis

Aztreonam-d6 undergoes similar chemical reactions as its parent compound due to its structural similarities. Key reactions include:

  1. Hydrolysis: Aztreonam can be hydrolyzed under acidic or basic conditions, which is critical for understanding its stability and degradation pathways.
  2. Reactivity with Beta-Lactamases: As with other beta-lactams, aztreonam can be inactivated by certain enzymes known as beta-lactamases, although it is resistant to many types of these enzymes due to its unique structure.

The reactions involving aztreonam-d6 are primarily studied in the context of analytical chemistry rather than pharmacological activity.

Mechanism of Action

Aztreonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds specifically to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting peptidoglycan cross-linking essential for maintaining cell wall integrity. This leads to cell lysis and death, particularly effective against Gram-negative bacteria due to their reliance on this structure.

Data on Mechanism

  • Target Bacteria: Effective against Enterobacteriaceae and Pseudomonas aeruginosa.
  • Resistance Profile: Aztreonam is less affected by resistance mechanisms that target other beta-lactams due to its unique structure.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water but has low oral bioavailability (approximately 1%).

Chemical Properties

Relevant data suggest that aztreonam-d6 maintains similar properties to aztreonam but with variations attributable to deuteration .

Applications

Aztreonam-d6 is primarily utilized in scientific research and clinical studies as an internal standard for quantifying aztreonam levels in biological matrices using advanced analytical techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. Its use enhances the accuracy of pharmacokinetic studies and therapeutic drug monitoring, providing essential data on drug metabolism and efficacy.

Properties

Product Name

Aztreonam-d6

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

Molecular Formula

C13H17N5O8S2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3

InChI Key

WZPBZJONDBGPKJ-XFXAWXATSA-N

SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Synonyms

[2S-[2α,3β(Z)]]-2-[[(Z)-[1-(2-Amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic-d6 Acid; Azthreonam-d6; Aztreon-d6; Monobactam-d6; Nebactam-d6; SQ 26776-d6; Squibb 26776-d6;

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.